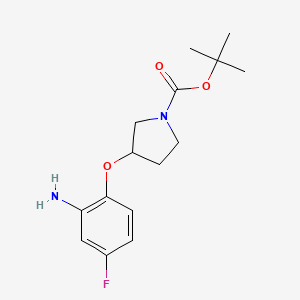

Tert-butyl 3-(2-amino-4-fluorophenoxy)pyrrolidine-1-carboxylate

Description

Properties

IUPAC Name |

tert-butyl 3-(2-amino-4-fluorophenoxy)pyrrolidine-1-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H21FN2O3/c1-15(2,3)21-14(19)18-7-6-11(9-18)20-13-5-4-10(16)8-12(13)17/h4-5,8,11H,6-7,9,17H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QDVKVLLYZQDEFE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N1CCC(C1)OC2=C(C=C(C=C2)F)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)(C)OC(=O)N1CCC(C1)OC2=C(C=C(C=C2)F)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H21FN2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

296.34 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Comparison with Similar Compounds

Structural Features and Substituent Variations

The compound shares a common pyrrolidine-1-carboxylate backbone with several analogs. Key structural differences arise from substituents on the pyrrolidine ring and the aromatic moiety:

Physicochemical Properties

- Physical State :

- Solubility : Hydroxyl or hydroxymethyl groups (e.g., ) enhance aqueous solubility, whereas halogenated aromatics (e.g., ) increase lipophilicity .

Q & A

Q. What are the standard synthetic routes for tert-butyl 3-(2-amino-4-fluorophenoxy)pyrrolidine-1-carboxylate?

- Methodological Answer : The synthesis typically involves:

- Pyrrolidine ring formation : Cyclization of precursors like amines and dihaloalkanes under basic conditions.

- Functionalization : Introducing the 2-amino-4-fluorophenoxy group via nucleophilic aromatic substitution (SNAr) or coupling reactions.

- Protection/Deprotection : Using tert-butyloxycarbonyl (Boc) groups to protect amines during synthesis, followed by acidic deprotection (e.g., HCl in dioxane).

Reaction conditions (solvents like THF or DMF, temperatures between 0°C–80°C) are critical for yield optimization. Monitoring via TLC or HPLC ensures intermediate purity .

Q. Which analytical techniques are essential for characterizing this compound?

- Methodological Answer :

- Nuclear Magnetic Resonance (NMR) : ¹H/¹³C NMR identifies structural features (e.g., Boc group at δ ~1.4 ppm, aromatic protons at δ 6.5–7.5 ppm). ³¹P NMR may detect phosphorylated intermediates.

- Mass Spectrometry (HRMS/ESI-MS) : Confirms molecular weight and fragmentation patterns.

- X-ray Crystallography : Resolves stereochemistry if crystals are obtainable.

For rotameric mixtures (common in pyrrolidine derivatives), variable-temperature NMR or 2D experiments (COSY, NOESY) clarify dynamic behavior .

Advanced Research Questions

Q. How can reaction yields be optimized during synthesis under varying conditions?

- Methodological Answer :

- Solvent Screening : Polar aprotic solvents (e.g., DMF, acetonitrile) enhance SNAr efficiency.

- Catalysis : Palladium catalysts (e.g., Pd(PPh₃)₄) improve cross-coupling steps.

- Temperature Control : Lower temps (0–25°C) reduce side reactions in sensitive steps.

- Workflow Automation : High-throughput screening identifies optimal molar ratios and reaction times.

Post-reaction purification (flash chromatography, recrystallization) minimizes impurities. Yield improvements from 42% to >70% have been reported via iterative condition refinement .

Q. How are contradictions between spectroscopic data and expected structures resolved?

- Methodological Answer :

- Dynamic Effects : Rotamers (e.g., Boc group conformers) cause split NMR peaks. Use deuterated solvents at elevated temps to coalesce signals.

- Isotopic Labeling : ¹⁵N/¹⁹F labeling clarifies ambiguous assignments in crowded spectral regions.

- Computational Validation : Density Functional Theory (DFT) simulations predict NMR shifts and compare with experimental data.

Discrepancies between MS and theoretical masses often trace to adducts (e.g., Na⁺/K⁺), addressed via ion-source parameter adjustments .

Q. What strategies ensure enantiomeric purity in stereoselective synthesis?

- Methodological Answer :

- Chiral Auxiliaries : Use (R)- or (S)-configured starting materials (e.g., tert-butyl (R)-pyrrolidine-1-carboxylate) to control stereochemistry.

- Asymmetric Catalysis : Chiral ligands (e.g., BINAP) in transition-metal-catalyzed steps enforce enantioselectivity.

- Chiral HPLC : Post-synthesis purification with columns like Chiralpak® IA/IB resolves racemic mixtures.

Optical rotation and circular dichroism (CD) verify enantiopurity, critical for biological activity studies .

Q. How are structure-activity relationship (SAR) studies designed for derivatives of this compound?

- Methodological Answer :

- Analog Synthesis : Modify substituents (e.g., replacing fluorine with Cl/CF₃, varying amino group protecting groups).

- In Vitro Assays : Test analogs against target enzymes (e.g., kinases, proteases) to quantify IC₅₀ values.

- Computational Docking : Molecular dynamics simulations (e.g., AutoDock Vina) predict binding modes to guide rational design.

- Pharmacokinetic Profiling : Assess solubility (LogP), metabolic stability (microsomal assays), and membrane permeability (Caco-2 models).

SAR data from related pyrrolidine derivatives show fluorophenoxy groups enhance target affinity by 3–5-fold .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.